molecular formula C11H21NO2 B568799 (βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester CAS No. 360059-19-4

(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester

Cat. No. B568799
CAS RN: 360059-19-4
M. Wt: 199.294
InChI Key: OPYRHFMTVLVICO-JTQLQIEISA-N
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Description

“(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester” is an ester, a class of organic compounds. Esters are derived from carboxylic acids and alcohols . They are commonly used in a variety of applications, from the fragrance industry to the synthesis of complex organic molecules .


Synthesis Analysis

Esters can be synthesized from carboxylic acids and alcohols . The synthesis of an ester can be accomplished in several ways, including esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .


Molecular Structure Analysis

Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .


Chemical Reactions Analysis

Esters undergo various chemical reactions. For instance, an ester can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This hydrolysis in basic solution is called saponification .


Physical And Chemical Properties Analysis

Esters are polar molecules but do not engage in hydrogen bonding, resulting in considerably lower boiling points than their isomeric carboxylic acids . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water molecules .

Scientific Research Applications

Chemical Synthesis and Transformations

The applications of (βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester, a β-amino acid derivative, extend significantly within chemical synthesis and transformations. This compound is particularly interesting in the field of synthetic and medicinal chemistry due to its biological relevance and impact in drug research over the past two decades. The synthesis and further functionalization of cyclic β-amino acids, including this compound, have received considerable attention for their potential in creating new types of molecular entities. Various metathesis reactions such as ring-opening (ROM), ring-closing (RCM), or cross metathesis (CM) are widely used for accessing either alicyclic β-amino acids or other densely functionalized derivatives. These processes highlight the versatility, robustness, limitations, and efficiency of synthetic routes to this class of compounds, providing insight into selective and stereocontrolled methodologies (Kiss, Kardos, Vass, & Fülöp, 2018).

Polymerization and Biotechnological Routes

This compound plays a role in the polymerization of cyclic esters. Amines as (co)initiators in the ring-opening polymerization of aliphatic cyclic esters have been reported, where primary amines or α-amino acids are utilized, showcasing the compound's contribution to creating polymers with specific structures and properties. This review emphasizes the use of tertiary amines as initiators for controlled polymerization processes, indicating how this compound can be involved in the synthesis of various polymers and copolymers, potentially leading to applications in biodegradable materials and medical devices (Duda, Biela, Kowalski, & Libiszowski, 2005).

Additionally, the biotechnological routes based on lactic acid production from biomass highlight the potential of transforming this compound into various valuable chemicals through chemical and biotechnological processes. This transformation emphasizes the compound's role in green chemistry and the synthesis of biodegradable polymers, underlining its importance in sustainable development and the production of environmentally friendly materials (Gao, Ma, & Xu, 2011).

Safety and Hazards

The safety and hazards associated with esters depend on the specific ester . For instance, ethyl acetate, a commonly used ester, is highly flammable and can cause serious eye irritation and drowsiness or dizziness . It is crucial to handle esters with care, using appropriate personal protective equipment and following safety guidelines .

Future Directions

There is ongoing research into the development of novel cell factories that can produce shorter esters, such as fatty acid ethyl esters (FAEEs), with properties similar to biodiesel . This research includes the directed evolution of wax ester synthases for the production of FAEEs . Additionally, there is interest in the potential use of esters in the preconcentration of metal ions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester involves the conversion of cyclohexanone to cyclohexanone oxime, followed by the reduction of the oxime to cyclohexylamine. The resulting cyclohexylamine is then reacted with ethyl 2-bromo-2-methylpropanoate to yield the desired product.", "Starting Materials": ["Cyclohexanone", "Hydroxylamine hydrochloride", "Sodium acetate", "Ethyl 2-bromo-2-methylpropanoate", "Sodium borohydride", "Ethanol"], "Reaction": ["Step 1: Cyclohexanone is converted to cyclohexanone oxime in the presence of hydroxylamine hydrochloride and sodium acetate.", "Step 2: The resulting cyclohexanone oxime is reduced to cyclohexylamine using sodium borohydride in ethanol.", "Step 3: Cyclohexylamine is then reacted with ethyl 2-bromo-2-methylpropanoate to yield (βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester."] }

CAS RN

360059-19-4

Molecular Formula

C11H21NO2

Molecular Weight

199.294

IUPAC Name

ethyl (3S)-3-amino-3-cyclohexylpropanoate

InChI

InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3/t10-/m0/s1

InChI Key

OPYRHFMTVLVICO-JTQLQIEISA-N

SMILES

CCOC(=O)CC(C1CCCCC1)N

Origin of Product

United States

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